molecular formula C14H13NO2 B14798013 6-acetyl-4-methyl-1-phenylpyridin-2(1H)-one

6-acetyl-4-methyl-1-phenylpyridin-2(1H)-one

Cat. No.: B14798013
M. Wt: 227.26 g/mol
InChI Key: JDKCZEDVUWFHIN-UHFFFAOYSA-N
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Description

6-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one is a chemical compound of significant interest in medicinal chemistry research, particularly as a derivative of the 4-phenylpyridin-2(1H)-one scaffold. This scaffold is recognized for its diverse biological potential. Compounds within this class have been synthesized and investigated for their pronounced cytoprotective and antioxidant properties . Research on closely related 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones has demonstrated their ability to significantly increase cell survival in vitro under conditions of induced cytotoxicity, outperforming control groups in viability tests . The mechanism of action for this class is multifaceted. A key aspect is its potent antiradical activity, which allows these molecules to effectively neutralize stable free radicals like DPPH and ABTS•+, with efficacy comparable to or, in some cases, exceeding that of standard antioxidants such as ascorbic acid and Trolox . This robust antioxidant capability suggests the compound may function by mitigating oxidative stress, a common mechanism of cellular damage implicated in various disease pathologies . Furthermore, computational studies like molecular docking have shown that analogous pyridin-2(1H)-one derivatives exhibit a high binding affinity for certain protein targets, potentially higher than some established pharmaceutical compounds, indicating a specific mechanism of interaction at the molecular level . These derivatives also generally comply with Lipinski's Rule of Five, suggesting favorable physicochemical properties for oral bioavailability and drug-likeness, which enhances their attractiveness as lead compounds for further development . Researchers value this compound and its analogs as versatile building blocks for exploring new cytoprotective agents, antioxidants, and other biologically active molecules. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

6-acetyl-4-methyl-1-phenylpyridin-2-one

InChI

InChI=1S/C14H13NO2/c1-10-8-13(11(2)16)15(14(17)9-10)12-6-4-3-5-7-12/h3-9H,1-2H3

InChI Key

JDKCZEDVUWFHIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1)C(=O)C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives

Compound Name Substituents Key Structural Features Reference
6-Acetyl-4-methyl-1-phenylpyridin-2(1H)-one 1-Ph, 4-Me, 6-Ac Aromatic ring, electron-withdrawing acetyl Target Compound
4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p) 4-Heptafluoropropyl, 6-Me Fluorinated substituent, increased lipophilicity
3-([1,1′-Biphenyl]-4-yl)-5-(phenylamino)pyridin-2(1H)-one (73) 3-Biphenyl, 5-PhNH Extended aromaticity, hydrogen-bonding NH
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one 4-CF₃, 6-Me Electron-withdrawing CF₃, enhanced stability
2-Acetyl-6-methylpyridine Acetyl at 2-position, methyl at 6-position Non-aromatic pyridinone ring absent
  • Fluorinated Groups: Heptafluoropropyl (4p) and CF₃ substituents () improve metabolic stability and lipophilicity, critical for drug bioavailability . Aromatic Extensions: Biphenyl-substituted analogs (e.g., compound 73) exhibit enhanced π-π stacking interactions, relevant to binding in biological targets .

Physicochemical and Spectral Properties

Table 3: Spectroscopic Data Comparison

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p) 1680 (C=O) 2.35 (s, 3H, Me), 6.75 (d, H-5) 173.2 (C=O), 22.1 (Me)
3-(3-Acetylphenyl)-5-(phenylamino)pyridin-2(1H)-one (75) 1675 (C=O) 2.60 (s, 3H, Ac), 7.20–7.80 (m, Ar-H) 198.5 (Ac), 120–140 (Ar-C)
  • Key Observations: The acetyl group in the target compound and compound 75 shows characteristic IR stretches at ~1675–1680 cm⁻¹ and ¹³C NMR signals near 198–200 ppm .

Table 4: Pharmacological and Toxicological Profiles

Compound Name Acute Toxicity (LD₅₀) Analgesic Activity (Hot Plate Test) Notes Reference
4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p) 250 mg/kg (mice) 30% latency increase at 50 mg/kg Moderate potency, low toxicity
Pyrimido[5,4-c]quinolin-5(1H)-ones (e.g., 19, 20) N/A Antioxidant activity confirmed Fused-ring systems enhance activity
  • Activity Trends: Fluorinated pyridinones (e.g., 4p) show moderate analgesic effects, likely due to enhanced blood-brain barrier penetration from lipophilic groups . Fused-ring analogs () exhibit antioxidant properties, suggesting structural complexity influences biological targeting .

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